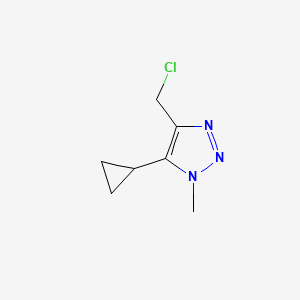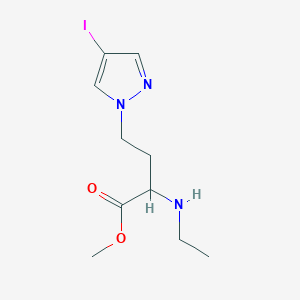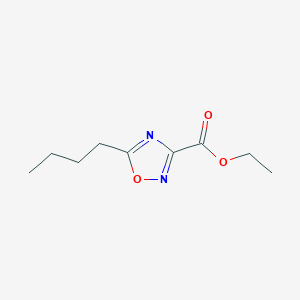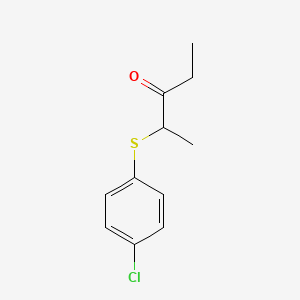
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group, a cyclopropyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with propargyl chloride to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the triazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide ions are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
科学研究应用
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with target molecules, further modulating their function.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-1H-1,2,3-triazole: Lacks the cyclopropyl and methyl groups, resulting in different chemical properties and reactivity.
5-cyclopropyl-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications through nucleophilic substitution reactions. The combination of the cyclopropyl and methyl groups also imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-5-cyclopropyl-1-methyltriazole |
InChI |
InChI=1S/C7H10ClN3/c1-11-7(5-2-3-5)6(4-8)9-10-11/h5H,2-4H2,1H3 |
InChI 键 |
NOVMOPXQHPUKJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)CCl)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)







![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)

